3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester is a chemical compound characterized by its pyridine ring structure and carboxylic acid functional groups. Its molecular formula is C12H15NO4, and it has a molecular weight of approximately 237.25 g/mol. The compound appears as a yellow or light yellow powder, and its structure includes two carboxylic acid groups at the 3 and 5 positions of the pyridine ring, along with a dimethyl substitution at the 2 and 6 positions. The presence of an ethyl ester group enhances its solubility and reactivity in various chemical processes .
Research indicates that compounds related to 3,5-pyridinedicarboxylic acid derivatives exhibit significant biological activities. These include:
The synthesis of 3,5-pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester can be achieved through several methods:
3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester finds applications across various fields:
Interaction studies involving this compound often focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate its mechanism of action in biological systems:
Several compounds share structural similarities with 3,5-pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | C13H19NO4 | Contains diethyl ester groups |
| 2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester | C11H15NO4 | Features dimethyl substitution at different positions |
| Ethyl 2-(2-pyridyl)-3,5-pyridinedicarboxylate | C13H13N2O4 | Contains a pyridyl group enhancing biological activity |
The uniqueness of 3,5-pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester lies in its specific arrangement of functional groups which may confer distinct biological properties compared to its analogs .